2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound that features an indole moiety linked to a trifluoromethoxyphenyl group via a thioacetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-ethyl-1H-indole, is synthesized through Fischer indole synthesis or other established methods.
Thioacetamide Formation: The indole derivative is then reacted with thioacetic acid under acidic conditions to form the thioacetamide intermediate.
Coupling with Trifluoromethoxyphenyl Group: The thioacetamide intermediate is coupled with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Industry: It may serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-((1-ethyl-1H-indol-3-yl)thio)acetamide: Lacks the trifluoromethoxyphenyl group, resulting in different biological activity and properties.
N-(4-(trifluoromethoxy)phenyl)acetamide: Lacks the indole moiety, leading to different interactions with biological targets.
Uniqueness
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the combination of the indole and trifluoromethoxyphenyl groups, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-2-24-11-17(15-5-3-4-6-16(15)24)27-12-18(25)23-13-7-9-14(10-8-13)26-19(20,21)22/h3-11H,2,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLALRTCAHMQODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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